molecular formula C19H26N2O6 B1588067 N-(11-Maleimidoundecanoyloxy)succinimide CAS No. 87981-04-2

N-(11-Maleimidoundecanoyloxy)succinimide

Cat. No.: B1588067
CAS No.: 87981-04-2
M. Wt: 378.4 g/mol
InChI Key: SGNVTRHWJGTNKV-UHFFFAOYSA-N
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Description

N-(11-Maleimidoundecanoyloxy)succinimide: is a chemical compound with the molecular formula C19H26N2O6 . It is commonly used as a cross-linking reagent in bioconjugation and drug delivery systems. The compound is known for its ability to form stable covalent bonds with thiol groups, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(11-Maleimidoundecanoyloxy)succinimide typically involves the reaction of 11-maleimidoundecanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is typically produced in batches and subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: N-(11-Maleimidoundecanoyloxy)succinimide primarily undergoes nucleophilic substitution reactions with thiol groups. This reaction forms a stable thioether bond, which is crucial for its applications in bioconjugation .

Common Reagents and Conditions:

    Reagents: Thiol-containing compounds (e.g., cysteine, glutathione)

    Conditions: Mild aqueous or organic solvent conditions, typically at neutral to slightly basic pH (pH 7-8)

Major Products: The major product of the reaction between this compound and thiol-containing compounds is a thioether-linked conjugate , which is stable and resistant to hydrolysis .

Scientific Research Applications

Chemistry: N-(11-Maleimidoundecanoyloxy)succinimide is used in the synthesis of bioconjugates and polymer cross-linking . It facilitates the attachment of biomolecules to synthetic polymers, enhancing their functionality and stability .

Biology: In biological research, the compound is employed for protein labeling and antibody conjugation . It enables the covalent attachment of fluorescent dyes, enzymes, or other probes to proteins, aiding in various analytical and diagnostic techniques .

Medicine: this compound is utilized in the development of drug delivery systems . It helps in the targeted delivery of therapeutic agents by conjugating drugs to carrier molecules, improving their efficacy and reducing side effects .

Industry: The compound finds applications in the manufacture of biosensors and diagnostic kits . Its ability to form stable conjugates with biomolecules makes it valuable in the production of high-performance diagnostic tools .

Mechanism of Action

N-(11-Maleimidoundecanoyloxy)succinimide exerts its effects through the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts with thiol groups to form a stable thioether bond, while the succinimide ester facilitates the initial attachment to the target molecule. This dual reactivity allows for efficient and specific conjugation of biomolecules, enhancing their stability and functionality .

Comparison with Similar Compounds

  • N-(6-Maleimidocaproyl)succinimide
  • N-(4-Maleimidobutyryloxy)succinimide
  • N-(2-Maleimidoethyl)succinimide

Comparison: N-(11-Maleimidoundecanoyloxy)succinimide is unique due to its longer alkyl chain , which provides greater flexibility and distance between the maleimide and succinimide groups. This can be advantageous in applications requiring spatial separation between the reactive sites. Additionally, the longer chain enhances the solubility and stability of the compound in various solvents, making it more versatile compared to its shorter-chain counterparts .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 11-(2,5-dioxopyrrol-1-yl)undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c22-15-10-11-16(23)20(15)14-8-6-4-2-1-3-5-7-9-19(26)27-21-17(24)12-13-18(21)25/h10-11H,1-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNVTRHWJGTNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408225
Record name KMUS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87981-04-2
Record name KMUS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-(Maleimido)undecanoic acid N-succinimidyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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